molecular formula C13H12F6O B6287757 2-(3,5-Bis(trifluoromethyl)phenyl)cyclopentan-1-ol CAS No. 2737205-94-4

2-(3,5-Bis(trifluoromethyl)phenyl)cyclopentan-1-ol

Cat. No. B6287757
CAS RN: 2737205-94-4
M. Wt: 298.22 g/mol
InChI Key: CCCCPSKDUOOTHU-UHFFFAOYSA-N
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Description

2-(3,5-Bis(trifluoromethyl)phenyl)cyclopentan-1-ol, also known as 2-(3,5-bis(trifluoromethyl)phenyl)cyclopentanol, is a novel compound with a wide range of applications in scientific research. It is a member of the phenyl cyclopentanol family, which are characterized by their unique structure and properties. This compound has been used in various fields of science, including organic synthesis, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of 2-(3,5-Bis(trifluoromethyl)phenyl)cyclopentan-1-ol(3,5-Bis(trifluoromethyl)phenyl)cyclopentan-1-ol is not well understood. However, it is believed that the compound acts as a proton donor, which allows it to interact with other molecules and facilitate the formation of various compounds. Additionally, it has been suggested that the trifluoromethyl groups on the phenyl ring may act as electron-withdrawing groups, which could further increase the reactivity of the compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(3,5-Bis(trifluoromethyl)phenyl)cyclopentan-1-ol(3,5-Bis(trifluoromethyl)phenyl)cyclopentan-1-ol are not well understood. However, it has been suggested that the compound may act as a proton donor, which could influence the activity of various enzymes and other proteins. Additionally, it has been suggested that the trifluoromethyl groups on the phenyl ring may act as electron-withdrawing groups, which could further increase the reactivity of the compound.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(3,5-Bis(trifluoromethyl)phenyl)cyclopentan-1-ol(3,5-Bis(trifluoromethyl)phenyl)cyclopentan-1-ol in lab experiments include its high reactivity, its ability to act as a proton donor, and its availability in a variety of solvents. Additionally, the compound is relatively inexpensive and can be easily synthesized.
The limitations of using this compound in lab experiments include its low solubility in some solvents, its potential toxicity, and its potential to cause environmental contamination. Additionally, the compound is not very stable and may degrade over time.

Future Directions

The potential future directions for 2-(3,5-Bis(trifluoromethyl)phenyl)cyclopentan-1-ol(3,5-Bis(trifluoromethyl)phenyl)cyclopentan-1-ol include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in various fields of science. Additionally, further research could be conducted into the development of new synthetic methods for the synthesis of this compound, as well as the development of new solvents and catalysts that could be used in its synthesis. Finally, further research could be conducted into the potential toxicity of this compound and its potential to cause environmental contamination.

Synthesis Methods

2-(3,5-Bis(trifluoromethyl)phenyl)cyclopentan-1-ol(3,5-Bis(trifluoromethyl)phenyl)cyclopentan-1-ol is synthesized via a two-step process. In the first step, trifluoromethylphenylacetonitrile is reacted with cyclopentanol in the presence of a base catalyst to form the desired compound. In the second step, the product is purified by column chromatography. The overall yield of this reaction is typically high, ranging from 80-90%.

Scientific Research Applications

2-(3,5-Bis(trifluoromethyl)phenyl)cyclopentan-1-ol(3,5-Bis(trifluoromethyl)phenyl)cyclopentan-1-ol is used in a variety of scientific research applications, including organic synthesis, biochemistry, and pharmacology. In organic synthesis, this compound is used as a starting material for the synthesis of various heterocyclic compounds, such as tetrahydropyrans, pyrroles, and pyridines. In biochemistry, it is used as a reagent for the synthesis of various compounds, including peptides and proteins. In pharmacology, it is used as a starting material for the synthesis of various drugs, such as anticonvulsants, anti-inflammatories, and antineoplastic agents.

properties

IUPAC Name

2-[3,5-bis(trifluoromethyl)phenyl]cyclopentan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F6O/c14-12(15,16)8-4-7(10-2-1-3-11(10)20)5-9(6-8)13(17,18)19/h4-6,10-11,20H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCCCPSKDUOOTHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F6O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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